4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
Beschreibung
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-(2,4-difluorobenzoyl)piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N4O2/c1-22-18(26)24(13-3-4-13)16(21-22)11-6-8-23(9-7-11)17(25)14-5-2-12(19)10-15(14)20/h2,5,10-11,13H,3-4,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLSCDDNJLLXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=C(C=C(C=C3)F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.
- Molecular Formula : C20H24F2N4O3
- Molecular Weight : 406.434 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a modulator of GPR6, a G protein-coupled receptor implicated in several neurological and psychiatric disorders. The modulation of GPR6 can influence pathways related to movement disorders, cognitive functions, and mood regulation .
In Vitro Studies
Research indicates that the compound exhibits significant activity against various cellular targets:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against bacterial strains is limited.
- Neuroprotective Effects : The compound's ability to modulate GPR6 suggests potential neuroprotective effects, which could be beneficial in treating conditions like Parkinson's disease and schizophrenia .
In Vivo Studies
In animal models, the compound has shown promise in:
- Reducing Symptoms of Movement Disorders : Studies involving murine models have indicated that treatment with this compound can alleviate symptoms associated with motor dysfunction .
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects, contributing to its therapeutic potential in neurodegenerative diseases.
Case Studies
- Parkinson's Disease Model : In a study involving mice with induced Parkinson's disease symptoms, administration of the compound resulted in improved motor function and reduced neuroinflammation markers.
- Cognitive Impairment : Another study demonstrated that the compound improved cognitive deficits in models of Alzheimer's disease by enhancing synaptic plasticity .
Comparative Analysis
The following table summarizes the biological activities of 4-cyclopropyl-3-(1-(2,4-difluorobenzoyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one compared to other known GPR6 modulators:
| Compound Name | GPR6 Modulation | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| Compound A | Yes | Moderate | Yes |
| Compound B | Yes | High | Moderate |
| 4-Cyclopropyl... | Yes | Unknown | Yes |
Vergleich Mit ähnlichen Verbindungen
Cyclopropyl vs. Phenyl Substitution
Piperidine Functionalization
- The 2,4-difluorobenzoyl group on piperidine (vs. acetyl or dioxolane in ) introduces strong electron-withdrawing effects, which could stabilize charge-transfer interactions in enzymatic active sites .
- The absence of a methyl group in simplifies synthesis but may reduce conformational stability, impacting binding affinity .
Triazolone Core Modifications
- The triazolone ring’s electron-deficient nature (enhanced by fluorine in the target) facilitates hydrogen bonding with biological targets, a feature shared with dichlorophenyl analogs in .
Research Findings and Implications
- Metabolic Stability: Fluorination in the target compound likely extends half-life compared to non-fluorinated analogs like due to reduced cytochrome P450-mediated oxidation .
- Binding Affinity : The combination of cyclopropyl and 2,4-difluorobenzoyl groups may synergize to enhance interactions with hydrophobic pockets, as seen in related antifungal triazolones .
- Synthetic Challenges : The target’s complexity (vs. simpler analogs like ) requires multi-step synthesis, including selective benzoylation of piperidine and regioselective triazole formation.
Q & A
Q. What are the typical synthetic routes for preparing this compound, and what key intermediates are involved?
The synthesis involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 2,4-difluorobenzoyl group onto the piperidine ring.
- Cyclization reactions to form the triazole core, often using carbodiimides or thioureas as coupling agents.
- Acylation or alkylation to attach the cyclopropyl and methyl groups . Key intermediates include the piperidin-4-yl-triazole precursor and the 2,4-difluorobenzoyl chloride derivative. Reaction conditions (e.g., solvent polarity, temperature) are critical for optimizing yields, with DMF or ethanol commonly used .
Q. Which analytical techniques are essential for characterizing this compound?
Standard methods include:
- NMR spectroscopy (¹H, ¹³C, 19F) to confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–280 nm) to assess purity (>95%).
- Mass spectrometry (ESI-TOF) for molecular weight verification (expected ~420–450 g/mol) .
- X-ray crystallography (if crystals are obtainable) to resolve absolute configuration .
Q. How does the compound’s stability vary under different storage conditions?
The compound is sensitive to hydrolysis due to the triazole ring and benzoyl group. Recommended practices:
- Store at –20°C under inert gas (argon/nitrogen) in amber vials.
- Avoid prolonged exposure to moisture or acidic/basic conditions. Stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) can predict shelf life .
Q. What preliminary assays are used to screen its biological activity?
Initial screening often includes:
- Enzyme inhibition assays (e.g., kinase or protease targets) with IC₅₀ determination.
- Cellular viability tests (MTT assay) in cancer or microbial cell lines.
- Binding affinity studies (SPR or fluorescence polarization) for receptor targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Design of Experiments (DoE) tools (e.g., Taguchi or response surface methodology) to test variables like temperature, solvent polarity, and catalyst loading.
- In-situ monitoring via FTIR or Raman spectroscopy to track intermediate formation.
- Green chemistry approaches (e.g., microwave-assisted synthesis) to enhance efficiency .
Q. What strategies resolve structural ambiguities in NMR spectra caused by fluorine atoms?
- 19F NMR to identify coupling patterns between fluorine nuclei and adjacent protons.
- NOESY/ROESY experiments to differentiate regioisomers.
- DFT calculations (e.g., Gaussian) to simulate spectra and assign peaks .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to map binding poses in enzyme active sites.
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over time.
- Pharmacophore modeling to identify critical functional groups for activity .
Q. What methods analyze structure-activity relationships (SAR) for derivatives of this compound?
- Parallel synthesis of analogs with systematic substitutions (e.g., varying cyclopropyl groups or fluorobenzoyl positions).
- Free-Wilson or Hansch analysis to correlate structural features with bioactivity data.
- Crystal structure analysis of ligand-target complexes to guide rational design .
Q. How are contradictions in biological data (e.g., varying IC₅₀ values across studies) addressed?
- Meta-analysis of assay conditions (e.g., buffer pH, ATP concentrations in kinase assays).
- Orthogonal assays (e.g., thermal shift vs. enzymatic activity) to confirm target engagement.
- Proteomics profiling to identify off-target effects that may explain discrepancies .
Methodological Considerations Table
| Aspect | Techniques/Tools | Key Parameters | References |
|---|---|---|---|
| Synthesis Optimization | DoE, Microwave-assisted synthesis | Solvent polarity, catalyst (e.g., Cs₂CO₃) | |
| Structural Analysis | 19F NMR, X-ray crystallography | Crystallization solvent, NOESY correlations | |
| Biological Screening | SPR, MTT assay, Kinase inhibition | IC₅₀, Z’-factor for assay robustness | |
| Computational Modeling | Molecular docking, MD simulations | Binding energy (ΔG), RMSD trajectories |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
